tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Overview
Description
The compound is a spiro compound, which is a type of compound where two rings share a single atom. The spiro atom here is a quaternary carbon atom . The compound also contains a tert-butyl group, which is a common substituent in organic chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. In this case, the compound contains a carboxylate ester group, which is known to undergo reactions such as hydrolysis and transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the tert-butyl group might increase the compound’s hydrophobicity .Scientific Research Applications
Human Exposure and Environmental Impact
- Synthetic Phenolic Antioxidants and Biomonitoring : Synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-hydroxytoluene (butylated hydroxytoluene, BHT), are used in various consumer products. Their presence has been identified in human urine samples, suggesting human exposure. BHT and its metabolites were found in significant concentrations, indicating the widespread use and human exposure to these compounds (Wang & Kannan, 2019).
- Biotransformation of Compounds : The biotransformation of compounds like tert-butylphenol-formaldehyde resin has been studied, indicating that certain monomers can elicit allergic reactions in humans. This points to the complex interaction and transformation of tert-butyl related compounds within biological systems (Zimerson & Bruze, 2002).
Pharmacokinetics and Metabolism
- Metabolism Studies in Pharmaceuticals : Terfenadine, a compound structurally related due to the presence of piperidine, undergoes significant biotransformation in humans. Studies revealed that most of the administered dose undergoes metabolism, with fecal excretion accounting for a substantial portion. Such studies provide insights into the metabolism and disposition of compounds with similar structures (Garteiz et al., 1982).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 5-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-14-5-6-15-7-8-19(16(15)13-14)9-11-20(12-10-19)17(21)22-18(2,3)4/h5-6,13H,7-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBPMSCUQVUXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC23CCN(CC3)C(=O)OC(C)(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127700 | |
Record name | 1,1-Dimethylethyl 2,3-dihydro-6-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-36-8 | |
Record name | 1,1-Dimethylethyl 2,3-dihydro-6-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2,3-dihydro-6-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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